what is 9-keto Fluprostenol and its discovery
what is 9-keto Fluprostenol and its discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-keto Fluprostenol is a synthetic prostaglandin analog, structurally related to Prostaglandin E2 (PGE2). It is recognized as a derivative of the potent FP receptor agonist, Fluprostenol, and is characterized by the oxidation of the hydroxyl group at the C-9 position to a ketone. This structural modification is believed to shift its pharmacological activity towards the EP receptors, making it a potential EP receptor agonist. While its definitive discovery and detailed pharmacological profile are not extensively documented in publicly available literature, it is widely considered a potential metabolite of the glaucoma medication Travopost (a fluprostenol isopropyl ester prodrug). This guide provides a comprehensive overview of the current understanding of 9-keto Fluprostenol, including its chemical properties, likely metabolic origin, anticipated mechanism of action, and relevant experimental protocols for its characterization.
Introduction
Prostaglandins are a class of lipid compounds that are derived from fatty acids and play crucial roles in a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots. Synthetic prostaglandin analogs have been successfully developed as therapeutic agents for a range of conditions, most notably in ophthalmology for the treatment of glaucoma. 9-keto Fluprostenol represents an interesting modification of the PGF2α analog, fluprostenol, suggesting a potential alteration in its receptor-binding profile and subsequent biological activity. The presence of a ketone at the C-9 position is a key feature of E-series prostaglandins, suggesting that 9-keto Fluprostenol may exhibit PGE2-like activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 9-keto Fluprostenol and its isopropyl ester derivative is presented in Table 1.
| Property | 9-keto Fluprostenol | 9-keto Fluprostenol Isopropyl Ester |
| Alternate Names | Fluprostenol Prostaglandin E2 | Fluprostenol Prostaglandin E2 Isopropyl Ester |
| CAS Number | 156406-33-6[1][2] | 1219032-18-4[3] |
| Molecular Formula | C23H27F3O6[1][2] | C26H33F3O6 |
| Molecular Weight | 456.5 g/mol | 498.5 g/mol |
| Appearance | Data not available | A solution in ethanol |
| Solubility | Data not available | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 25 mg/ml |
| UV max | Data not available | 222, 277 nm |
Discovery and Synthesis
Discovery: A Potential Metabolite of Travoprost
The discovery of 9-keto Fluprostenol is not well-documented as a singular, intentional event. Instead, it is consistently referred to as a potential metabolite of the glaucoma drug, Travoprost (fluprostenol isopropyl ester). This hypothesis is based on the known metabolic pathways of other prostaglandin F2α analogs used in ophthalmology, such as Latanoprost. The enzyme 15-hydroxyprostaglandin dehydrogenase, present in the cornea, is known to metabolize these drugs. It is proposed that Travoprost is first hydrolyzed to its active form, fluprostenol, which is then oxidized at the C-9 position to yield 9-keto Fluprostenol.
Synthesis
The final step to obtain 9-keto Fluprostenol from fluprostenol would involve a selective oxidation of the C-9 hydroxyl group. This transformation from an F-series to an E-series prostaglandin analog is a known chemical conversion.
Below is a generalized workflow for the potential synthesis of 9-keto Fluprostenol:
Caption: Generalized synthetic workflow for 9-keto Fluprostenol.
Mechanism of Action and Signaling Pathway
9-keto Fluprostenol is anticipated to act as an agonist at prostanoid EP receptors, similar to prostaglandin E2. While specific binding affinities and receptor subtype selectivity for 9-keto Fluprostenol are not publicly available, the general signaling pathways for EP receptors are well-characterized. EP2 and EP4 receptors are coupled to the Gs alpha subunit of G proteins. Activation of these receptors leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
Caption: Anticipated signaling pathway of 9-keto Fluprostenol via EP receptors.
Experimental Protocols
Detailed experimental protocols specifically validating the activity of 9-keto Fluprostenol are not published. However, standard assays for characterizing prostaglandin receptor agonists can be employed.
Radioligand Binding Assay (for Receptor Affinity)
This protocol provides a general framework for determining the binding affinity of 9-keto Fluprostenol to specific EP receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of 9-keto Fluprostenol for a specific EP receptor subtype.
Materials:
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Cell membranes expressing the human EP receptor subtype of interest.
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Radiolabeled prostaglandin, e.g., [3H]-PGE2.
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9-keto Fluprostenol (test compound).
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
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Glass fiber filters.
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Scintillation cocktail and counter.
Procedure:
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Prepare serial dilutions of 9-keto Fluprostenol.
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In a microtiter plate, combine the cell membranes, [3H]-PGE2 (at a concentration near its Kd), and varying concentrations of 9-keto Fluprostenol or vehicle.
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Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters with ice-cold binding buffer to remove unbound radioligand.
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Place the filters in scintillation vials with scintillation cocktail.
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Quantify the amount of bound radioactivity using a scintillation counter.
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Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Functional Assay: cAMP Measurement (for Receptor Agonism)
This protocol outlines a general method for assessing the functional activity of 9-keto Fluprostenol as an EP receptor agonist by measuring intracellular cAMP levels.
Objective: To determine the EC50 value of 9-keto Fluprostenol for stimulating cAMP production in cells expressing a specific EP receptor subtype.
Materials:
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Host cells (e.g., HEK293) stably or transiently expressing the human EP receptor subtype of interest.
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9-keto Fluprostenol (test compound).
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Cell culture medium.
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Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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cAMP assay kit (e.g., ELISA, HTRF, or luciferase-based).
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Lysis buffer (if required by the assay kit).
Procedure:
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Plate the cells in a multi-well plate and allow them to adhere overnight.
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Pre-treat the cells with a phosphodiesterase inhibitor for a specified time (e.g., 30 minutes).
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Add varying concentrations of 9-keto Fluprostenol or vehicle to the cells.
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Incubate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
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Lyse the cells (if necessary for the chosen assay format).
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Measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
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Analyze the data using non-linear regression to determine the EC50 value.
Caption: Workflow for a functional cAMP assay.
Quantitative Data
As of the latest available information, there is no publicly accessible quantitative data regarding the binding affinities (Ki) or functional potencies (EC50) of 9-keto Fluprostenol for specific EP receptor subtypes. Researchers are encouraged to perform the experimental protocols outlined above to generate this data.
Conclusion
9-keto Fluprostenol is a structurally interesting prostaglandin analog that warrants further investigation. Its likely origin as a metabolite of Travoprost and its predicted activity as an EP receptor agonist make it a relevant compound for researchers in ophthalmology, pharmacology, and drug metabolism. The lack of detailed public data on its discovery and pharmacological profile highlights an opportunity for further research to fully characterize this compound and its potential biological significance. The experimental frameworks provided in this guide offer a starting point for such investigations.
